molecular formula C40H66N2O5 B12760562 N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid CAS No. 150840-72-5

N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid

Cat. No.: B12760562
CAS No.: 150840-72-5
M. Wt: 655.0 g/mol
InChI Key: OMZJXSYZKMQYMJ-KUFQZFQGSA-N
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Description

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from betulinic acid, which is known for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid typically involves multiple steps starting from betulinic acid. The key steps include:

    Activation of Betulinic Acid: Betulinic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acyl chloride derivative is then reacted with 6-aminohexanoic acid in the presence of a base such as triethylamine (TEA) to form the intermediate N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid.

    Coupling Reaction: The intermediate is further coupled with 4-aminobutyric acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3beta position can be oxidized to form a ketone.

    Reduction: The double bond in the lupane skeleton can be reduced to form a saturated derivative.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like Jones reagent (CrO₃ in H₂SO₄) or PCC (Pyridinium chlorochromate) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-keto derivatives.

    Reduction: Formation of saturated lupane derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various bioactive molecules.

    Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-viral properties.

    Industry: Potential use in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes and receptors involved in inflammation and cancer progression.

    Pathways: It modulates signaling pathways such as NF-κB and MAPK, leading to the inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: The parent compound with similar biological activities.

    Ursolic Acid: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer properties.

    Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

Uniqueness

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid is unique due to its specific structural modifications that enhance its biological activity and specificity compared to its parent compound, betulinic acid .

Properties

CAS No.

150840-72-5

Molecular Formula

C40H66N2O5

Molecular Weight

655.0 g/mol

IUPAC Name

4-[6-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoylamino]butanoic acid

InChI

InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-24-10-8-9-12-32(44)41-25-11-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1

InChI Key

OMZJXSYZKMQYMJ-KUFQZFQGSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)NCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)NCCCC(=O)O

Origin of Product

United States

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